molecular formula C9H14N2O2 B2477186 ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate CAS No. 1451192-48-5

ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate

Cat. No. B2477186
CAS RN: 1451192-48-5
M. Wt: 182.223
InChI Key: XVRCMCUXKFZVGZ-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . It acts as an intermediate in organic synthesis .


Synthesis Analysis

The synthesis of pyrazole derivatives involves condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . Another synthesis method involves the reaction of dialkyl azodicarboxylates with substituted propargylamines .


Molecular Structure Analysis

The molecular structure of ethyl 1H-pyrazole-4-carboxylate consists of a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Pyrazole molecules also exhibit anticancer, anti-inflammatory, antidepressant, anticonvulsant, and anti-HIV properties .


Physical And Chemical Properties Analysis

Ethyl 1H-pyrazole-4-carboxylate appears as white to cream or pale yellow crystals or powder . Its molecular weight is 140.1399 .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate and its derivatives have been extensively studied for their synthesis and characterization. For instance, a study focused on the synthesis, spectroscopic analysis, and single crystal X-ray structural analysis of a related compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. This research highlighted the significance of pyrazole esters in structural chemistry and their potential applications in various fields (Viveka et al., 2016).

Crystal Structure Analysis

  • Research on pyrazole derivatives includes the investigation of their crystal structure. One study explored the crystal structure, Hirshfeld surface analysis, and antioxidant properties of a novel pyrazole derivative, showcasing the diverse applications of these compounds in materials science and pharmacology (Naveen et al., 2021).

Regioselective Synthesis

  • The regioselective synthesis of pyrazole derivatives is a critical area of research. A study described the synthesis of new compounds, ethyl 1-aroyllaroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates, through regioselective acylation and alkylation, demonstrating the compound's versatility in organic synthesis (Wen et al., 2005).

Application in Organic Synthesis

  • Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate is used in organic synthesis, as seen in the synthesis of a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates. This study highlighted the methodological advancements in organic synthesis, particularly in achieving high yields and regioselectivity (Machado et al., 2011).

Chemical Properties and Interactions

  • Understanding the chemical properties and interactions of ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate is crucial for its applications. Research on ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a related compound, provided insights into its selective cyclocondensation and potential for further chemical transformations (Lebedˈ et al., 2012).

Alkylation Studies

  • The study of alkylation in pyrazole derivatives, such as ethyl 1H-pyrazole-3-carboxylate, has revealed interesting aspects of chemical reactivity and potential applications in developing new compounds (Wright et al., 2018).

Industrial Applications

  • Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate derivatives have found use in industrial applications, particularly in the synthesis of insecticides and other agrochemical products. A study on the synthesis of 3-Methyl-1H-pyrazole-4-carboxylic Acid and 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid demonstrates this application (Xiao-qiang, 2007).

Spectral Investigations

  • Spectral investigations of pyrazole derivatives provide insights into their structural and electronic properties, as seen in the study of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. These studies are crucial for understanding the compound's potential applications in various scientific fields (Viveka et al., 2016).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye irritation and may cause respiratory irritation . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

ethyl 1-ethyl-3-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-11-6-8(7(3)10-11)9(12)13-5-2/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRCMCUXKFZVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate

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